molecular formula C10H12FN3S B12040706 1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea

1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea

Cat. No.: B12040706
M. Wt: 225.29 g/mol
InChI Key: KUDXTOFHRPICRO-NTUHNPAUSA-N
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Description

1-Ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea is a thiourea derivative characterized by an ethyl group at the N1 position and a 4-fluorophenyl-substituted methylideneamino moiety at the N3 position. Its molecular formula is C₁₀H₁₁FN₃S (molar mass: ~240.28 g/mol). The (E)-configuration of the imine group ensures specific geometric constraints, influencing intermolecular interactions and crystallographic packing.

Properties

Molecular Formula

C10H12FN3S

Molecular Weight

225.29 g/mol

IUPAC Name

1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C10H12FN3S/c1-2-12-10(15)14-13-7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3,(H2,12,14,15)/b13-7+

InChI Key

KUDXTOFHRPICRO-NTUHNPAUSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=C(C=C1)F

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(C=C1)F

solubility

15.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of 1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea typically involves the reaction of ethylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then reacted with thiourea to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison Example :

  • Compound 5 (): A fluorophenyl-thiazole derivative with perpendicular fluorophenyl orientation in the crystal lattice. This non-planar arrangement mirrors steric effects expected in the target compound .
2.2 Functional Group Variations
  • Ethyl vs. Bulkier Substituents: The ethyl group in the target compound reduces steric hindrance compared to bulkier substituents like the 2-hydroxyethyl group in 1-(4-ethoxyphenyl)-3-(2-hydroxyethyl)thiourea ().
  • Fluorophenyl vs. Phenyldiazenyl :
    The phenyldiazenyl group in (E)-1-phenyl-3-(4-(phenyldiazenyl)phenyl)thiourea () introduces extended conjugation, altering electronic properties (e.g., absorption spectra) compared to the electron-withdrawing fluorophenyl group in the target compound .

Molecular and Crystallographic Data

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Planarity
Target Compound C₁₀H₁₁FN₃S 240.28 Ethyl, 4-fluorophenyl Non-planar (predicted)
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea C₁₁H₁₅N₂O₂S 253.32 Ethoxyphenyl, hydroxyethyl Planar (inferred)
(E)-1-phenyl-3-(4-(phenyldiazenyl)phenyl)thiourea C₁₉H₁₆N₄S 332.42 Phenyldiazenyl, phenyl Planar (observed)
Compound 5 () C₂₄H₁₈F₂N₆S 484.50 Fluorophenyl, triazole, thiazole Non-planar (observed)

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